molecular formula C8H14ClNO3 B076370 Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride CAS No. 13049-77-9

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride

Cat. No.: B076370
CAS No.: 13049-77-9
M. Wt: 207.65 g/mol
InChI Key: XZHNOMMEHHXDTP-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound is characterized by a piperidine ring substituted with a methyl group, a ketone group, and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride can be synthesized through several methods. One common route involves the reaction of 1-methyl-4-piperidone with methyl chloroformate in the presence of a base such as sodium methoxide . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications .

Properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNOMMEHHXDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13049-77-9, 13221-89-1
Record name 13049-77-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13049-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82981
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride
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